molecular formula C9H15Br B13176587 1-(Bromomethyl)-1-cyclobutylcyclobutane

1-(Bromomethyl)-1-cyclobutylcyclobutane

Cat. No.: B13176587
M. Wt: 203.12 g/mol
InChI Key: PXZFFURSLVYZFC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-cyclobutylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutylcyclobutane typically involves the bromination of cyclobutylmethanol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-cyclobutylcyclobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used reagents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products:

    Nucleophilic Substitution: Corresponding azides, thiocyanates, and ethers.

    Elimination: Cyclobutene derivatives.

    Oxidation: Cyclobutylcarboxylic acid.

    Reduction: Cyclobutylmethanol

Scientific Research Applications

1-(Bromomethyl)-1-cyclobutylcyclobutane has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-cyclobutylcyclobutane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of new chemical entities. This reactivity is harnessed in various synthetic applications, where the compound acts as a versatile intermediate .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-1-cyclobutylcyclobutane stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclobutylcyclobutane

InChI

InChI=1S/C9H15Br/c10-7-9(5-2-6-9)8-3-1-4-8/h8H,1-7H2

InChI Key

PXZFFURSLVYZFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCC2)CBr

Origin of Product

United States

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